![molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8](/img/structure/B105652.png)
Progabide acid
Overview
Description
Progabide acid, also known as SL-75102, is an active metabolite of progabide and an anticonvulsant GABA receptor agonist . Progabide is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy . It behaves as an agonist of the GABA A, GABA B, and GABA A -ρ receptors .
Synthesis Analysis
Progabide, labelled individually with carbon-14 in the butanamide side-chain and in the imino carbon, was synthesised for pharmacokinetic and metabolism studies .Molecular Structure Analysis
The molecular formula of Progabide is C17H16ClFN2O2 and its molar mass is 334.78 g·mol −1 . The IUPAC name is 4- [ (4-Chlorophenyl)- (5-fluoro-2-hydroxy-phenyl)-methylidene]aminobutanamide .Chemical Reactions Analysis
Progabide binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers .Physical And Chemical Properties Analysis
Progabide is a solid substance that is soluble in DMSO at a concentration greater than 100 mg/mL . It has a bioavailability of 60% and is 95% protein-bound .Scientific Research Applications
Epilepsy Treatment
Progabide acid is primarily used in the treatment of epilepsy. It acts as an agonist for both GABA_A and GABA_B receptors, which play a crucial role in reducing neuronal excitability and preventing seizure activity . Its effectiveness in epilepsy treatment has been well-documented, making it a valuable asset in clinical settings.
Neuropharmacology Research
In neuropharmacology, progabide acid is used to study the modulation of GABAergic transmission. Its ability to bind to GABA receptors makes it an important tool for understanding the mechanisms underlying various neuropsychiatric disorders .
Drug Development for Parkinson’s Disease
Progabide acid has been investigated in clinical trials for its potential use in treating Parkinson’s disease. While its therapeutic effectiveness in this condition is not fully established, it offers a promising avenue for developing new treatments .
Clinical Depression and Anxiety Disorders
Research has explored the use of progabide acid in managing clinical depression and anxiety disorders. Its impact on GABAergic systems suggests a potential role in modulating mood and anxiety levels .
Schizophrenia Treatment Exploration
Progabide acid has been part of clinical trials investigating its efficacy in treating schizophrenia. Although it has not shown significant antipsychotic effects, it has been noted to improve environmental responsiveness and social interactions in patients with schizoaffective and hebephrenic conditions .
Investigating Tardive Dyskinesia
The compound has been studied for its effects on tardive dyskinesia, a serious side effect of long-term neuroleptic use. Progabide acid’s actions on dopamine and GABA receptors provide a basis for its potential therapeutic application in this area .
Mechanism of Action
Target of Action
Progabide acid primarily targets the Gamma-aminobutyric acid (GABA) receptors . It has agonistic activity for both the GABAA and GABAB receptors . These receptors are located on the terminals of primary afferent fibers .
Mode of Action
Progabide acid interacts with its targets by binding to both GABAA and GABAB receptors . Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The biochemical pathways affected by Progabide acid are primarily those involving GABA. By acting as an agonist at GABA receptors, Progabide acid increases the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
Progabide acid is well absorbed with a bioavailability of 60% . It is 95% protein-bound and metabolized in the liver . The elimination half-life of Progabide acid is approximately 4 hours . The pharmacokinetics of Progabide acid and its metabolites have been studied in rabbits following single oral administration .
Result of Action
The molecular and cellular effects of Progabide acid’s action are primarily related to its impact on GABA receptors. By increasing the inhibitory effects of GABA, Progabide acid helps to reduce the symptoms of conditions characterized by excessive neuronal firing, such as epilepsy .
Action Environment
The action, efficacy, and stability of Progabide acid can be influenced by various environmental factors. For instance, the stability of Progabide acid was found to be bell-shaped, with maximum stability occurring at pH 6 to 7
properties
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXPPHKWFOGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045742 | |
Record name | Progabide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Progabide acid | |
CAS RN |
62665-97-8 | |
Record name | Progabide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROGABIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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